Product packaging for H-Phe-leu-oet hcl(Cat. No.:)

H-Phe-leu-oet hcl

Cat. No.: B1507991
M. Wt: 342.9 g/mol
InChI Key: BRJIVOCIFONKOO-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-Leu-OEt HCl ( 88767-10-6) is a protected dipeptide derivative with a molecular formula of C17H27ClN2O3 and a molecular weight of 342.86 g/mol . This compound features a phenylalanine-leucine backbone where the C-terminal carboxyl group is protected as an ethyl ester, making it a valuable building block in solid-phase and solution-phase peptide synthesis (SPPS) . Its primary research application is serving as a key intermediate for the controlled construction of longer, more complex peptide sequences, helping scientists study protein structure and function or develop novel bioactive compounds . The hydrochloride salt form enhances its stability and solubility in various reaction solvents. As a reagent, it facilitates the formation of amide (peptide) bonds with high stereoselectivity when coupled with other amino acids or peptide fragments, a critical process in synthetic organic chemistry and medicinal chemistry research . This product is intended for research and development purposes exclusively and is not classified as a pharmaceutical ingredient. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27ClN2O3 B1507991 H-Phe-leu-oet hcl

Properties

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C17H26N2O3.ClH/c1-4-22-17(21)15(10-12(2)3)19-16(20)14(18)11-13-8-6-5-7-9-13;/h5-9,12,14-15H,4,10-11,18H2,1-3H3,(H,19,20);1H/t14-,15-;/m0./s1

InChI Key

BRJIVOCIFONKOO-YYLIZZNMSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N.Cl

sequence

FL

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of H Phe Leu Oet•hcl

Optimized Synthesis Protocols for H-Phe-Leu-OEt•HCl

The synthesis of H-Phe-Leu-OEt•HCl can be approached through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each methodology offers distinct advantages and requires specific optimizations to achieve the desired product efficiently.

Solid-Phase Peptide Synthesis (SPPS) Adaptations and Resin Selection

Solid-Phase Peptide Synthesis (SPPS) provides a streamlined approach for the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for easy purification by filtration after each reaction step. chempep.com For the synthesis of a dipeptide with a C-terminal ethyl ester like H-Phe-Leu-OEt•HCl, the selection of the appropriate resin is a critical first step.

Typically, resins that allow for the cleavage of the peptide as a C-terminal acid are more common. However, to obtain the ethyl ester directly, a specialized approach is necessary. One such strategy involves the use of a 2-chlorotrityl chloride resin. The first amino acid, Fmoc-Leu-OH, can be attached to this resin. After the synthesis of the dipeptide is complete, cleavage from the resin using a solution of HCl in ethanol (B145695) would yield the desired H-Phe-Leu-OEt•HCl directly.

Alternatively, a standard resin yielding a carboxylic acid upon cleavage, such as a Wang resin, can be used. biosynth.com Following the synthesis of the dipeptide, the resulting free acid, H-Phe-Leu-OH, is cleaved from the resin and then subjected to esterification in a subsequent solution-phase step using ethanol and a catalyst like thionyl chloride or gaseous HCl.

The choice of resin is paramount and influences reaction kinetics, purity, and yield. Polystyrene-based resins are cost-effective and show good swelling in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). chempep.com For potentially challenging sequences, polyethylene (B3416737) glycol (PEG) grafted resins can offer improved solvation properties. nih.gov

Table 1: Comparison of Resins for SPPS of Peptide Esters

Resin TypeLinker TypeCleavage Condition for EsterAdvantagesDisadvantages
2-Chlorotrityl chlorideTritylHCl in Alcohol (e.g., Ethanol)Direct formation of the desired ester.Can be more expensive than standard resins.
Wang Resinp-Alkoxybenzyl alcoholTrifluoroacetic acid (TFA)Widely available and cost-effective.Requires a separate esterification step post-cleavage.

Solution-Phase Synthesis Enhancements for Dipeptide Formation

Solution-phase synthesis remains a powerful method for the production of short peptides and is particularly amenable to large-scale synthesis. This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by purification of the intermediate products at each step.

The formation of the peptide bond between a protected Phenylalanine (e.g., Boc-Phe-OH or Fmoc-Phe-OH) and a Leucine (B10760876) ethyl ester (H-Leu-OEt) is the key step. The choice of coupling reagent is critical to ensure a high-yield and racemization-free reaction.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and efficient coupling reagent. rsc.org It reacts with the carboxylic acid of the N-protected Phenylalanine to form an active ester in situ, which then rapidly reacts with the amino group of Leucine ethyl ester. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the formed acids. peptide.com The use of an additive like 1-Hydroxybenzotriazole (HOBt) can further suppress potential side reactions and minimize racemization. rsc.org

While not as common as HBTU, other reagents can also be employed. The specific reaction conditions, including stoichiometry and reaction time, must be optimized for each coupling reagent to maximize the yield and purity of the resulting protected dipeptide, which is then deprotected to afford H-Phe-Leu-OEt•HCl.

Table 2: Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseKey Features
HBTUHOBt (optional)DIPEA, NMMHigh efficiency, fast reaction times. rsc.orgbachem.com
DCCHOBt, HOSuNMMCost-effective, widely used. bachem.com
PyBOPNoneDIPEAExcellent for sterically hindered couplings.
EDC•HClHOBtNMMWater-soluble byproducts, useful in aqueous media.

NMM: N-Methylmorpholine, HOSu: N-Hydroxysuccinimide

The choice of solvent significantly impacts the solubility of the reactants, the reaction rate, and the suppression of side reactions. For the coupling of Boc-Phe-OH and H-Leu-OEt, common solvents include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF).

DMF is a polar aprotic solvent that is excellent for solubilizing protected amino acids and peptides. rsc.org DCM is a less polar option that is also widely used and is particularly effective in minimizing certain side reactions. The optimal solvent or solvent mixture often needs to be determined empirically to achieve the best balance of solubility and reactivity for the specific substrates. The purity of the solvent is also critical, as the presence of water can lead to hydrolysis of activated esters and a reduction in yield.

Stereochemical Control and Chirality Preservation in Synthesis

Preserving the stereochemistry of the chiral centers in both Phenylalanine and Leucine is of utmost importance to obtain the desired L,L-diastereomer of H-Phe-Leu-OEt•HCl. Racemization can occur at the carboxylic acid-bearing amino acid (Phenylalanine in this case) during the activation step of the coupling reaction.

Several strategies are employed to minimize racemization:

Use of Urethane Protecting Groups: N-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are designed to suppress racemization through the formation of an oxazolone (B7731731) intermediate.

Addition of Racemization Suppressants: Additives such as HOBt are routinely included in the coupling reaction mixture. They react with the activated amino acid to form an active ester that is less prone to racemization. rsc.org

Choice of Coupling Reagent: Certain coupling reagents are known to be more effective at preventing racemization than others. For instance, phosphonium-based reagents like PyBOP often show lower levels of racemization compared to some carbodiimides when used without additives. bachem.com

Controlled Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time can also help to reduce the extent of racemization.

The stereochemical purity of the final product is typically assessed by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. researchgate.net

Scalability Considerations for Research-Scale Production

For research-scale production (milligrams to several grams), both solid-phase and solution-phase methods are viable. The choice often depends on the desired quantity, the available equipment, and the specific expertise of the researcher.

Solid-Phase Synthesis:

Advantages: Ease of purification, potential for automation, and suitability for synthesizing multiple analogs in parallel.

Challenges for Scale-up: The loading capacity of the resin can limit the total amount of peptide produced per batch. The cost of resins and reagents can also be a factor for larger scales.

Solution-Phase Synthesis:

Advantages: Generally more cost-effective for larger quantities as it does not require expensive resins. The reaction conditions can be more easily monitored and controlled. Purification by crystallization can be a highly efficient method for obtaining large amounts of pure product.

Challenges for Scale-up: Requires purification of intermediates at each step, which can be time-consuming. The handling of larger volumes of solvents and reagents also needs to be considered.

For the production of H-Phe-Leu-OEt•HCl on a research scale, solution-phase synthesis is often the more practical and economical choice, especially if the synthesis is to be performed infrequently.

Synthesis of H-Phe-Leu-OEt•HCl Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of H-Phe-Leu-OEt•HCl is crucial for understanding how specific structural features influence its biological function. SAR studies guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Modifications at the N-terminus (the free amino group of phenylalanine) and the C-terminus (the ethyl ester of leucine) are primary strategies to alter the properties of the dipeptide. alfachemic.com These changes can significantly impact stability, solubility, and receptor binding affinity. alfachemic.com

N-Terminal Modifications: The N-terminal α-amino group has a lower basicity (pKa ≈ 6–8) compared to the ε-amino group of lysine (B10760008) (pKa ≈ 10), allowing for selective modification under controlled pH conditions. nih.govmdpi.com Common modifications include:

Acetylation (Ac): The addition of an acetyl group neutralizes the positive charge of the N-terminus, which can protect the peptide from degradation by aminopeptidases and mimic the natural structure of proteins where the N-terminus is acetylated. alfachemic.comresearchgate.net

Alkylation/Acylation: Introducing various alkyl (e.g., methyl, propyl) or acyl chains (e.g., butyric, palmitic) can modulate the lipophilicity of the dipeptide, potentially enhancing membrane permeability. alfachemic.comacs.org

PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic volume and solubility of the peptide, often leading to a longer circulation half-life in biological systems. alfachemic.com

C-Terminal Modifications: The ethyl ester at the C-terminus can be hydrolyzed to the corresponding carboxylic acid or modified to other functional groups. researchgate.net

Amidation: Converting the C-terminal ester to a primary or substituted amide neutralizes the negative charge that would be present on the free carboxyl group, which can prevent enzymatic degradation by carboxypeptidases and sometimes improve biological activity. researchgate.net

Ester Variation: Replacing the ethyl group with other alkyl or aryl groups (e.g., methyl, benzyl) alters steric bulk and hydrophobicity, which can influence interactions within a receptor's binding pocket. researchgate.netresearchgate.net Solid-phase synthesis methods using trityl side-chain anchoring have been developed for the efficient preparation of peptides with various C-terminal esters. researchgate.net

Modification SiteType of ModificationExample GroupPotential Effect
N-Terminus AcetylationAcetyl (Ac-)Increased stability, charge neutralization
AlkylationMyristoylIncreased lipophilicity
PEGylationPolyethylene glycolIncreased half-life and solubility
C-Terminus Amidation-NH₂Increased stability, charge neutralization
Ester VariationBenzyl (B1604629) esterAltered steric and electronic properties
Reduction-CH₂OH (Alcohol)Change in hydrogen bonding capability

Modifying the side chains of the phenylalanine (benzyl group) and leucine (isobutyl group) residues provides a powerful tool to fine-tune the dipeptide's interaction with its biological target. The identity and position of side-chain substituents can dramatically affect binding affinity and selectivity. nih.gov

Phenylalanine Side-Chain Substitutions: The aromatic ring of phenylalanine is a common target for modification.

Ring Substitution: Introducing substituents such as halogens (e.g., iodine) or alkyl groups onto the phenyl ring can alter its electronic properties and steric profile. nih.gov For example, studies on phenylalanine analogues have shown that an iodo group at position 2 of the benzene (B151609) ring can significantly increase affinity for the L-type amino acid transporter 1 (LAT1), while substitution at position 3 increases affinity for both LAT1 and LAT2. nih.gov

Hydrophobic/Aromatic Alterations: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl) or bulky aliphatic groups can probe the size and nature of the binding pocket. The length and aromaticity of the side chain in position 3 of some cyclic opioid peptides have been shown to be critical for receptor affinity and selectivity. nih.gov

Leucine Side-Chain Substitutions: The aliphatic isobutyl side chain of leucine can also be modified.

Homologation: Extending the side chain (e.g., homoleucine) can explore the spatial limits of the binding site.

Isosteric Replacement: Substituting the isobutyl group with other groups of similar size but different electronic properties (e.g., norleucine, cyclopropyl) can reveal the importance of specific hydrophobic or van der Waals interactions. nih.gov The composition and substitution pattern of side chains are known to affect the relative stability of different secondary structures in peptides. nih.gov

Replacing the native phenylalanine or leucine residues with non-canonical (or unnatural) amino acids is an advanced strategy to introduce novel chemical functionalities, enhance stability against proteolysis, or constrain the peptide's conformation. researchgate.netnbinno.comsigmaaldrich.com This can be achieved through total chemical synthesis or by utilizing genetic code expansion technologies. acs.orgnih.gov

Examples of non-canonical amino acids that could be incorporated include:

α,α-Disubstituted Amino Acids: Incorporating residues like α-aminoisobutyric acid (Aib) or α-methyl-phenylalanine can induce specific secondary structures (e.g., helices) and provide steric hindrance against enzymatic degradation. researchgate.net

Fluorinated Amino Acids: Replacing hydrogen atoms on the side chains with fluorine can alter electronic properties and hydrophobicity, potentially leading to stronger binding interactions. researchgate.net

Bio-orthogonal Handles: Introducing amino acids with side chains containing azide (B81097) or alkyne groups allows for site-specific "click chemistry" conjugation to other molecules, such as fluorescent dyes or cytotoxic agents. researchgate.net

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a technique used to trace the passage of an isotope through a reaction or metabolic pathway. nih.gov By replacing atoms like hydrogen, carbon, or nitrogen with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can monitor the fate of molecules without altering their chemical reactivity. creative-peptides.com This approach is invaluable for studying reaction mechanisms, protein turnover, and molecular dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.com

Deuterium (B1214612) (²H) Labeling: Replacing protons (¹H) with deuterium (²H) is particularly useful in NMR spectroscopy of peptides and proteins. sigmaaldrich.com

Spectral Simplification: Deuteration reduces the number of proton signals, simplifying complex NMR spectra and alleviating signal overlap. nih.gov

Improved Relaxation Properties: In larger molecules, replacing protons with deuterons decreases the efficiency of dipolar relaxation, a major cause of signal broadening. researchgate.net This results in sharper NMR signals and improved spectral resolution and sensitivity, which is especially beneficial for studying the structure and dynamics of peptide-protein complexes. researchgate.net Phenylalanine can be selectively deuterated at its benzylic position (Cα-Cβ bond) or on its aromatic ring using various catalytic methods. arizona.edunih.gov

Carbon-13 (¹³C) Labeling: Uniform or selective enrichment with ¹³C is a cornerstone of modern NMR and MS-based proteomics and metabolomics. medchemexpress.com

NMR Spectroscopy: ¹³C labeling enables a suite of multidimensional NMR experiments that correlate the chemical shifts of bonded ¹³C-¹³C or ¹³C-¹⁵N pairs, providing crucial information for determining the three-dimensional structure of peptides and proteins in solution. frontiersin.org

Mass Spectrometry: In MS, peptides labeled with ¹³C are chemically identical to their unlabeled counterparts but have a distinct, higher mass. peptide.co.jp This property allows them to be used as ideal internal standards for the accurate quantification of unlabeled endogenous peptides in complex biological samples, a technique often referred to as Absolute Quantification (AQUA). cpcscientific.com LC-MS methods utilizing ¹³C-labeled dipeptides have been successfully used to confirm their intact absorption in biological systems. researchgate.net

IsotopeTechniqueApplication in H-Phe-Leu-OEt•HCl StudiesBenefit
²H (Deuterium) NMR SpectroscopyStructural analysis of receptor-bound conformationSimplifies spectra, reduces signal broadening, increases resolution. nih.govresearchgate.net
Mass SpectrometryPharmacokinetic tracer studiesAffects metabolic profiles, allows tracking. medchemexpress.com
¹³C (Carbon-13) NMR Spectroscopy3D structure determinationEnables advanced correlation experiments for backbone and side-chain assignments. frontiersin.org
Mass SpectrometryAbsolute quantification in biological samplesServes as an internal standard for precise measurement. cpcscientific.comacs.org

By synthesizing H-Phe-Leu-OEt•HCl with specific atoms isotopically labeled, its metabolic fate and involvement in chemical reactions can be meticulously tracked. creative-peptides.com When a labeled precursor is introduced into a biological system, the position of the isotopic labels in the resulting products provides direct evidence of the bond-breaking and bond-forming events that occurred. nih.gov

For instance, by using phenylalanine labeled with ¹³C in the aromatic ring (L-[ring-¹³C₆] phenylalanine), researchers can follow the incorporation of this specific amino acid into larger peptides or proteins, providing a measure of protein synthesis rates. nih.govworktribe.com Similarly, if H-Phe-Leu-OEt•HCl were part of a biosynthetic pathway, using stable isotopes would help clarify the origin of its constituent building blocks and identify the enzymes involved in its assembly and subsequent modifications. nih.gov This approach is fundamental for mapping metabolic networks and understanding enzyme mechanisms. creative-peptides.com

Purification Techniques and Purity Assessment for Research-Grade H-Phe-Leu-OEt•HCl

The purification of H-Phe-Leu-OEt•HCl is a critical step to remove impurities that may arise during synthesis. These impurities can include unreacted starting materials, by-products from side reactions, or diastereomers. Achieving research-grade purity necessitates the use of advanced separation techniques.

Chromatographic Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and analysis of synthetic peptides like H-Phe-Leu-OEt•HCl. altabioscience.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. hplc.eunih.gov

For H-Phe-Leu-OEt•HCl, a C18 reversed-phase column is typically employed. altabioscience.com The separation is achieved by using a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid (TFA). altabioscience.comphenomenex.com The gradient starts with a high concentration of the aqueous phase, allowing the polar components to elute first, and gradually increases the concentration of the organic solvent to elute the more hydrophobic peptide. The detection of the peptide is usually performed using UV spectrophotometry at a wavelength of around 215 nm, which is optimal for detecting the peptide bond. altabioscience.com

Below is an interactive data table summarizing a typical RP-HPLC setup for the purification and analysis of H-Phe-Leu-OEt•HCl.

ParameterConditionRationale
Column C18, wide pore (e.g., 300 Å)The C18 stationary phase provides a hydrophobic surface for the separation of the peptide. Wide-pore silica (B1680970) is suitable for larger molecules like dipeptides. hplc.eu
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent that elutes the peptide from the column. phenomenex.com
Gradient Shallow gradient from low to high %BA shallow gradient is often used for peptides to achieve optimal separation of closely related impurities. phenomenex.com
Flow Rate Typically 1.0 mL/min for analytical columnsA standard flow rate for efficient separation.
Detection UV at 215-230 nmThis wavelength range is ideal for the detection of the peptide bond, ensuring that all peptide species are detected. altabioscience.comalmacgroup.com
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Temperature can affect selectivity and resolution.

Analytical Methods for Purity and Stereochemical Homogeneity

Ensuring the purity and stereochemical integrity of H-Phe-Leu-OEt•HCl is paramount for its use in research. This involves not only quantifying the percentage of the desired compound but also confirming its correct stereochemical configuration.

The purity of the final product is typically assessed by analytical RP-HPLC, using the conditions described above. jpt.com The result is a chromatogram where the area of the main peak, corresponding to H-Phe-Leu-OEt•HCl, is compared to the total area of all peaks. For research-grade peptides, a purity of >95% or >98% is often required. altabioscience.com Mass spectrometry is also used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the main peak and identify impurities. jpt.com

Stereochemical homogeneity is a critical quality attribute, as the presence of diastereomers (e.g., D-Phe-L-Leu, L-Phe-D-Leu, or D-Phe-D-Leu) can significantly impact biological activity. Chiral chromatography is the definitive method for assessing the enantiomeric purity of the constituent amino acids after hydrolysis of the dipeptide. nih.gov Specialized chiral stationary phases, such as those based on teicoplanin or cinchona alkaloids, can separate the different stereoisomers of small peptides. chiraltech.comsigmaaldrich.com These methods allow for the quantification of any undesirable diastereomers that may have formed due to racemization during the synthesis process. nih.gov

The following table outlines potential impurities that may be identified during the purity assessment of H-Phe-Leu-OEt•HCl.

Impurity TypePotential SpeciesMethod of Detection
Process-Related Unreacted Boc-Phe-OH or H-Leu-OEtRP-HPLC
Coupling reagents and by-productsRP-HPLC
Truncated sequences (if applicable in a larger synthesis)RP-HPLC-MS
Degradation Products Hydrolyzed peptide (H-Phe-Leu-OH)RP-HPLC-MS
Stereochemical Impurities Diastereomers (e.g., D-Phe-L-Leu-OEt)Chiral HPLC chiraltech.comsigmaaldrich.com

Molecular and Biochemical Mechanisms of Interaction of H Phe Leu Oet•hcl

Enzyme Substrate Specificity and Hydrolytic Pathways

The interaction between H-Phe-Leu-OEt•HCl and various proteases is governed by the specific recognition of its amino acid residues and the lability of its peptide and ester bonds.

Serine proteases, such as α-chymotrypsin, and cysteine proteases, like papain, are well-known for their ability to hydrolyze peptide bonds. α-Chymotrypsin exhibits a strong preference for cleaving peptide bonds adjacent to large hydrophobic or aromatic amino acid residues, such as phenylalanine, tryptophan, and tyrosine. libretexts.orgworthington-biochem.com Given the presence of a phenylalanine residue, H-Phe-Leu-OEt•HCl is a suitable substrate for α-chymotrypsin, which would be expected to cleave the peptide bond between phenylalanine and leucine (B10760876).

Papain, a cysteine protease, demonstrates broader substrate specificity compared to α-chymotrypsin but also readily acts on peptide bonds involving basic amino acids, leucine, or glycine. acs.org It shows a preference for a large hydrophobic side chain at the P2 position of the substrate. acs.org The polymerization of hydrophobic amino acids like leucine and phenylalanine can be catalyzed by papain. researchgate.net Therefore, papain can hydrolyze the peptide bond within H-Phe-Leu-OEt•HCl.

As a cysteine protease, papain's interaction with H-Phe-Leu-OEt•HCl has been noted in the context of its broad specificity. acs.org The catalytic activity of papain relies on a sulfhydryl group at its active site. uga.edu

Information regarding the specific interaction of H-Phe-Leu-OEt•HCl with aspartic proteases is not extensively detailed in the available research. Aspartic proteases generally show specificity for cleavage sites between two hydrophobic residues.

H-Phe-Leu-OEt•HCl possesses two primary sites for enzymatic hydrolysis: the peptide bond between phenylalanine and leucine, and the ethyl ester bond at the C-terminus of leucine. Peptidases, by definition, cleave peptide bonds. Therefore, aminopeptidases could potentially cleave the N-terminal phenylalanine, while endopeptidases like chymotrypsin (B1334515) and papain would cleave the internal peptide bond. libretexts.orgacs.org

The ethyl ester linkage makes H-Phe-Leu-OEt•HCl a substrate for esterases. Carboxypeptidase Y, for example, is known to exhibit esterase activity and can hydrolyze acylated amino acid esters. researchgate.net The hydrolysis of the ester group would yield H-Phe-Leu-OH.

Enzyme Kinetics of H-Phe-Leu-OEt•HCl Hydrolysis

The efficiency and rate of H-Phe-Leu-OEt•HCl hydrolysis by different enzymes can be quantified using kinetic parameters derived from the Michaelis-Menten model.

For serine proteases, these parameters are determined by the rates of substrate binding, acylation, and deacylation. nih.gov Studies on various dipeptide substrates with these enzymes provide a range of kinetic values that illustrate their catalytic proficiency.

Table 1: Representative Michaelis-Menten Kinetic Parameters for Dipeptide Substrate Hydrolysis by Proteases (Note: This table contains representative data for similar substrates, not specifically for H-Phe-Leu-OEt•HCl, to illustrate typical kinetic values.)

Enzyme Substrate Km (mM) kcat (s-1) kcat/Km (M-1s-1) Reference
α-Chymotrypsin N-Acetyl-L-phenylalanine methyl ester - - - nih.gov
Papain N-Benzoylglycine ethyl ester - - - acs.org
Carboxypeptidase Y Z-Phe-Leu - - - researchgate.net
Minimalistic Dipeptide Catalyst p-Nitrophenyl acetate (B1210297) (p-NPA) 1.8 ± 0.05 0.019 ± 0.001 10.6 ± 0.2 acs.org

Data for specific values for the listed substrates were not fully available in the provided search results, hence the placeholders. The table structure is for illustrative purposes.

For α-chymotrypsin, the optimal pH for the hydrolysis of many ester substrates is typically in the range of 7.8 to 8.2. libretexts.orgworthington-biochem.com The activity is governed by key ionizable groups, including the catalytic histidine-57. nih.gov

Papain exhibits optimal activity over a broader pH range, generally between 6.0 and 7.0 for many substrates. acs.org Its stability is maintained between pH 5.0 and 9.0. uga.eduzymus.net

The optimal temperature for papain activity is notably high, around 65-80°C, although it is active at room temperature as well. uga.eduzymus.netmdpi.com Above this range, thermal denaturation leads to a rapid loss of activity. uga.eduzymus.net The temperature dependence of chymotrypsin activity also follows a typical pattern of increasing rate with temperature up to an optimum, beyond which denaturation occurs.

Table 2: General pH and Temperature Optima for Relevant Enzymes (Note: These are general ranges and can vary with the specific substrate.)

Enzyme Optimal pH Optimal Temperature (°C) Reference
α-Chymotrypsin 7.8 - 8.2 ~25 (for standard assays) libretexts.orgworthington-biochem.com
Papain 6.0 - 7.0 65 - 80 uga.eduzymus.netmdpi.com

Binding Interactions with Isolated Biological Macromolecules

Detailed studies on the non-enzymatic ligand-protein binding of H-Phe-Leu-OEt•HCl are not described in the available literature. Research on related dipeptides offers some context; for example, glutamate-containing dipeptides like Phe-Glu and Leu-Glu have been studied for their interaction with excitatory amino acid receptors, though their effects were found to be mediated by their hydrolysis to free glutamate. nih.gov Similarly, the dipeptide L-Phe-Leu was found not to act as an allosteric modulator at GABA-B receptors. nih.gov However, these findings cannot be directly extrapolated to H-Phe-Leu-OEt•HCl. The specific binding affinity (Kₐ), dissociation constant (Kₑ), and thermodynamic parameters for the interaction of H-Phe-Leu-OEt•HCl with any specific non-enzymatic protein are not documented.

Ligand-Protein Binding Studies

No specific ligand-protein binding studies for H-Phe-Leu-OEt•HCl with non-enzymatic macromolecules have been found.

Co-crystallization Strategies for Elucidating Ligand-Target Structural Complexes

While general strategies for protein and peptide crystallization are well-established, including the use of metal ions or specific solvent conditions, there are no published reports on the successful co-crystallization of H-Phe-Leu-OEt•HCl with a specific protein target. ruppweb.orgplos.orgcreative-biostructure.com Such studies are essential for elucidating the precise binding mode and conformational changes at the atomic level, but this information is not available for this compound.

Investigating the Stability and Degradation Pathways in Non-Clinical Biological Matrices

The stability and degradation of peptides and their derivatives are critical aspects of their biological activity. However, specific studies on the degradation of H-Phe-Leu-OEt•HCl in non-clinical biological matrices are not documented.

Enzymatic Degradation in Cell-Free Extracts and Microsomal Assays

No specific data from microsomal stability assays or studies using cell-free extracts for H-Phe-Leu-OEt•HCl could be located. General knowledge suggests that peptide esters are susceptible to hydrolysis by esterases and proteases present in such biological preparations, which would break the compound down into H-Phe-Leu-OH, ethanol (B145695), and subsequently the individual amino acids. mdpi.comresearchgate.net However, without specific experimental data, the rate of degradation, the specific enzymes involved, and the resulting metabolites for H-Phe-Leu-OEt•HCl remain undetermined.

Chemical Stability under Simulated Physiological Conditions for in vitro Assays

The chemical stability of H-Phe-Leu-OEt•HCl under simulated physiological conditions is a critical factor for the design and interpretation of in vitro assays. The integrity of the dipeptide ester in aqueous buffer systems, particularly at physiological pH and temperature, dictates its availability to interact with biological targets. The primary degradation pathways for H-Phe-Leu-OEt•HCl in such environments are hydrolysis of the ethyl ester bond and intramolecular cyclization.

Hydrolytic Pathways and Influencing Factors

Under simulated physiological conditions, typically involving aqueous buffers at pH 7.4 and 37°C, H-Phe-Leu-OEt•HCl is susceptible to two main degradation reactions:

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, H-Phe-Leu-OH, and ethanol. This reaction can be catalyzed by hydroxyl ions (base-catalyzed hydrolysis), which is relevant at physiological pH.

Intramolecular Cyclization: The free N-terminal amino group of the phenylalanine residue can nucleophilically attack the carbonyl carbon of the leucine ethyl ester, leading to the formation of a six-membered ring structure known as a diketopiperazine, specifically cyclo(Phe-Leu), and the release of ethanol. This intramolecular aminolysis is a common and often rapid degradation pathway for dipeptide esters in solution. researchgate.netmdpi.com

Studies on various dipeptide esters have shown that they are generally less stable in pH 7.4 buffers compared to their corresponding single amino acid esters, largely due to this propensity for diketopiperazine formation. mdpi.commdpi.com The rate of these degradation reactions is influenced by several factors:

pH: The stability of dipeptide esters is significantly pH-dependent. While more stable in acidic conditions, the rate of hydrolysis and cyclization increases at neutral to alkaline pH. For instance, a related dipeptide derivative, Leu-Phe-VS-CH3, demonstrated a half-life of 97 minutes at pH 7.5, which increased to over 21 hours at the more acidic pH of 5.5. nih.gov

Temperature: As with most chemical reactions, increasing the temperature of the incubation, for example to the physiological standard of 37°C, will accelerate the rate of degradation.

Amino Acid Side Chains: The nature of the amino acid residues influences stability. The bulky, hydrophobic side chains of phenylalanine and leucine in H-Phe-Leu-OEt•HCl may sterically hinder the intramolecular attack required for diketopiperazine formation to some extent, potentially conferring greater stability compared to dipeptides with smaller residues like glycine. acs.org

Buffer Composition: The components of the buffer system can also affect stability, although this is generally a lesser effect compared to pH and enzymatic activity. sci-hub.se

Enzymatic Degradation

In in vitro assays that utilize cell lysates, homogenates, or serum-containing media, the chemical stability of H-Phe-Leu-OEt•HCl is further compromised by the presence of enzymes. Esterases and proteases (peptidases) abundantly present in these biological matrices can significantly accelerate the degradation of the compound.

Esterases: These enzymes rapidly catalyze the hydrolysis of the ethyl ester bond, converting H-Phe-Leu-OEt•HCl to H-Phe-Leu-OH.

Peptidases: Aminopeptidases can cleave the peptide bond between the phenylalanine and leucine residues.

The enzymatic degradation is typically much faster than chemical hydrolysis in buffer alone. Studies on dipeptide prodrugs have shown that their half-lives can be reduced from hours in buffer to just minutes in the presence of cell homogenates or plasma. mdpi.comacs.orgnih.gov This rapid enzymatic cleavage ensures the release of the constituent amino acids or the free-acid form of the dipeptide.

Stability Data Overview

While specific kinetic data for the degradation of H-Phe-Leu-OEt•HCl under all possible in vitro conditions are not extensively documented, the available research on analogous dipeptide esters allows for a qualitative and semi-quantitative assessment of its stability. Dipeptide monoester prodrugs are known to be chemically less stable than mono-amino acid monoester prodrugs in buffer at pH 7.4. mdpi.com Prodrugs containing glycyl moieties have been found to be particularly unstable, with half-lives under 100 minutes in pH 7.4 buffer, whereas those with aromatic amino acids, such as phenylalanine, exhibit greater stability. acs.orgnih.gov

The following table summarizes the expected stability profile of H-Phe-Leu-OEt•HCl based on data from related compounds.

ConditionDominant Degradation Pathway(s)Expected Stability (Half-life, t½)Reference(s)
Aqueous Buffer (pH 7.4, 37°C) Intramolecular Cyclization (Diketopiperazine formation), Ester HydrolysisModerately Unstable (t½ likely in the range of 30 min to several hours) researchgate.netacs.org
Acidic Buffer (e.g., pH 5.5, 37°C) Ester HydrolysisRelatively Stable (t½ likely >10 hours) nih.gov
Cell Homogenate/Lysate (pH 7.4, 37°C) Enzymatic Hydrolysis (Esterases, Peptidases)Highly Unstable (t½ likely in the order of minutes) mdpi.comacs.orgnih.gov
Serum-Containing Media (pH 7.4, 37°C) Enzymatic Hydrolysis (Esterases, Peptidases)Highly Unstable (t½ likely in the order of minutes) researchgate.net

This interactive table provides a summary of the stability profile. Specific values are estimates based on published data for structurally similar compounds.

Application of H Phe Leu Oet•hcl As a Research Probe and Biochemical Tool

Development and Optimization of Enzyme Assays

The utility of H-Phe-Leu-OEt•HCl extends to the development and optimization of various enzyme assays, enabling researchers to quantify and characterize protease activity.

Design of Fluorogenic and Chromogenic Detection Systems

Synthetic peptides like H-Phe-Leu-OEt are foundational in creating sensitive detection systems for proteolytic enzymes. pentapharm.com By attaching a chromogenic or fluorogenic group to the C-terminus of the peptide, researchers can monitor enzyme activity spectrophotometrically. pentapharm.com When a protease cleaves the amide bond between the peptide and the reporter group, a detectable signal is produced, the intensity of which is proportional to the enzyme's activity. pentapharm.com

Commonly used reporter groups include:

Chromogenic groups: p-nitroaniline (pNA), which absorbs light at 405 nm. pentapharm.com

Fluorogenic groups: 7-amino-4-methylcoumarin (B1665955) (AMC), which has an excitation wavelength of 342 nm and an emission wavelength of 440 nm. pentapharm.com

The design of these substrates can be tailored to enhance sensitivity and specificity. For instance, fluorogenic substrates were developed to offer greater sensitivity compared to their chromogenic counterparts in assays for coagulation factors. ru.nl The choice of the leaving group is critical; for example, 5-amino-2-nitrobenzoic acid (ANBA) has similar spectroscopic properties to p-nitroaniline but allows for the introduction of substituents to increase specificity. ru.nl

A variety of fluorogenic and chromogenic substrates have been developed for a range of proteases, often involving systematic variations in the amino acid sequence and modifying groups to achieve high specificity for the target enzyme. ru.nl

Optimization of Reaction Conditions for High-Throughput Screening (HTS)

High-throughput screening (HTS) is essential for discovering novel enzyme inhibitors or characterizing large libraries of enzyme variants. researchgate.netnih.gov The development of robust and sensitive assays is a prerequisite for successful HTS campaigns. researchgate.net This involves optimizing various reaction parameters to ensure rapid and accurate detection of substrate cleavage while minimizing the amount of enzyme and substrate required, thereby reducing time and cost. researchgate.net

Key considerations for optimizing HTS assays include:

Substrate Sensitivity and Turnover: A good substrate should have a high turnover number (kcat) and a low Michaelis constant (Km), resulting in a high specificity constant (kcat/Km). researchgate.net This allows for the use of low enzyme concentrations and short reaction times.

Assay Format: Assays are typically performed in 96- or 384-well plates to handle large numbers of samples simultaneously. researchgate.net

Detection Method: Fluorescence-based assays, particularly those using fluorescence resonance energy transfer (FRET), are well-suited for HTS due to their high sensitivity and amenability to automation. researchgate.netnih.gov

Reaction Buffer and Conditions: The pH, temperature, and presence of cofactors or inhibitors can significantly impact enzyme activity and must be optimized for the specific protease being studied. nih.gov

For instance, in the development of an HTS assay for ADAM9, researchers aimed to create a substrate with a high turnover number and sensitivity to allow for rapid and accurate detection of cleavage. researchgate.net Similarly, the optimization of quenched fluorescent peptide substrates for the SARS-CoV-2 main protease (3CLpro) was crucial for improving HTS assays for potential inhibitors. nih.gov

Use in Screening for Novel Protease Activities

H-Phe-Leu-OEt•HCl and similar peptide substrates are instrumental in the search for new proteases with unique specificities. nih.gov By using libraries of synthetic peptides, researchers can screen for previously uncharacterized proteolytic activities in various biological samples. escholarship.org

One innovative screening method links protease activity to a detectable phenotype, such as the production of a reporter protein. nih.gov For example, a screen was designed where changes in protease substrate specificity in vivo led to the production of catalase, causing a density shift in droplets containing the active protease variants, allowing for their isolation. nih.gov

Multiplex substrate profiling by mass spectrometry (MSP-MS) is another powerful technique that uses a library of diverse peptides to identify the substrate specificity of a protease. escholarship.org This method is particularly useful for characterizing novel or uncharacterized proteases. escholarship.org

Utility in Cell-Free Systems and Isolated Biological Preparations

The application of H-Phe-Leu-OEt•HCl extends beyond purified enzyme systems to more complex biological preparations, allowing for the investigation of protease activity in a more physiological context.

Assessment of Proteolytic Activity in Lysosomal and Cytosolic Fractions

Lysosomes are acidic organelles responsible for the degradation of cellular waste, and they contain a host of proteolytic enzymes called cathepsins. nih.govresearchgate.net The cytosol also contains proteases that play crucial roles in cellular regulation. H-Phe-Leu-OEt•HCl and its derivatives can be used as substrates to measure the proteolytic activity within these subcellular fractions.

Studies have shown that the proteolytic activity of lysosomes is tightly regulated. For instance, mTORC1 has been shown to control lysosomal catabolic activity by regulating the assembly of the V-ATPase, which is responsible for acidifying the lysosome. nih.gov Inhibition of mTORC1 leads to increased lysosomal acidification and a corresponding increase in proteolytic activity. nih.gov

Similarly, the proteolytic activity in cytosolic fractions can be assessed using appropriate substrates. For example, the cytosol of rat brain has been fractionated to isolate and characterize the activity of NUDEL-oligopeptidase. pnas.org

Application in Isolated Organ and Tissue Perfusion Studies for Biochemical Analysis

Isolated organ and tissue perfusion studies provide a valuable ex vivo model to study biochemical pathways and drug metabolism in a more intact physiological system. In such studies, radiolabeled compounds, including peptides, can be introduced into the perfusate, and their uptake, distribution, and metabolism within the organ can be monitored over time. nih.govulisboa.pt

For example, positron emission tomography (PET) can be used to image the in vivo distribution of radiolabeled compounds. nih.gov Studies using [1-11C]ethanol have shown high accumulation of radioactivity in the liver, demonstrating the utility of this technique for assessing metabolism in specific tissues. nih.gov

In the context of peptide-based therapeutics, radiolabeled peptides can be used to study their targeting to specific tissues, such as tumors. researchgate.net The insertion of specific cleavage sites for enzymes like cathepsin B into the peptide sequence can influence their intracellular processing and the rate of radioactivity egress from target tissues. researchgate.net This highlights the importance of understanding the proteolytic environment of tissues when designing peptide-based drugs.

Role in Chemoenzymatic Synthesis of Complex Molecules

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offering an environmentally friendly and efficient approach to producing complex molecules. researchgate.netresearchgate.net H-Phe-Leu-OEt•HCl plays a significant role in this field, particularly in the synthesis of polypeptides.

H-Phe-Leu-OEt•HCl and similar amino acid ethyl esters are frequently used as monomers or starter units in the protease-catalyzed synthesis of oligopeptides. nih.govfrontiersin.org Enzymes like papain and α-chymotrypsin can catalyze the polymerization of these monomers to form polypeptides. nih.govacs.org The ethyl ester group at the C-terminus is crucial as it activates the amino acid for the aminolysis reaction catalyzed by the enzyme, a necessary step for peptide bond formation. acs.orgnih.gov

In a notable application, H-Phe-Leu-OEt•HCl has been used in conjunction with "grafter" molecules, which are designed to initiate the polymerization process. frontiersin.org For instance, a glycan-conjugated L-Phenylalanine ethyl ester (Phe-OEt) can act as a grafter, which is then elongated by the addition of L-Leucine ethyl ester (Leu-OEt) monomers. frontiersin.orgfrontiersin.org The efficiency of this process is dependent on factors such as the ratio of the grafter to the monomer. frontiersin.orgfrontiersin.org Research has shown that increasing the monomer-to-grafter feed ratio can significantly enhance the conversion of the grafter into the final glycan-terminated oligopeptide. frontiersin.org

The synthesis of N-deprotected dipeptides like H-Phe-Leu-OEt is a key step in these processes. mdpi.com Typically, this involves coupling an N-protected amino acid, such as N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH), with an amino acid ethyl ester, like L-leucine ethyl ester (H-Leu-OEt), followed by the removal of the protecting group. mdpi.com

Table 1: Chemoenzymatic Synthesis Parameters

Enzyme Monomer/Starter Research Focus Key Findings
Papain L-Leucine ethyl ester hydrochloride (Leu-OEt•HCl) with glycan-Phe-OEt grafter Synthesis of glycan-terminated oligo(Leu) Grafter efficiency increased with higher monomer-to-grafter ratios. frontiersin.orgfrontiersin.org
Papain Dipeptide and tripeptide ethyl esters containing Aib Incorporation of unnatural amino acids Successful polymerization of an Aib-containing tripeptide ester. rsc.org
α-Chymotrypsin Lysine-leucine-ethyl ester Synthesis of alternating peptides Enzyme-catalyzed oligomerization in aqueous media. nih.gov
Bromelain L-phenylalanine ethyl ester hydrochloride (H-Phe-OEt•HCl) Oligopeptide synthesis in cosolvents Use of methanol (B129727) as a cosolvent improved oligo(L-Phe) yield. acs.orgacs.org

The use of enzymatic catalysts in synthesis aligns with the principles of green chemistry by promoting reactions under mild, aqueous conditions and reducing the need for hazardous reagents and protecting group manipulations that are common in traditional chemical synthesis. researchgate.netacs.orgmdpi.comnih.gov Chemoenzymatic polymerization (CEP) using amino acid esters like H-Phe-Leu-OEt•HCl is a prime example of a green synthetic route. nih.gov

This approach leverages the substrate specificity of enzymes, which allows for polymerization reactions to proceed without the need to protect reactive side-chain functional groups. acs.orgnih.gov The process is often performed in aqueous buffer solutions, further enhancing its environmental credentials. rsc.org Research into one-pot chemoenzymatic synthesis, where the esterification of the amino acid and the subsequent polymerization occur in the same vessel, aims to further streamline these green processes. acs.orgacs.org Biocatalysis, in general, is recognized for its potential to create more sustainable and efficient manufacturing processes for a variety of chemicals, including pharmaceuticals. nih.govuni-greifswald.de

Contributions to Structural Biology Research

The specific interactions of H-Phe-Leu-OEt•HCl and similar molecules with enzymes make them valuable probes in structural biology.

Obtaining high-quality crystals of enzyme-substrate complexes is essential for determining their three-dimensional structures through X-ray crystallography. google.com Small molecules that bind to an enzyme's active site can help to stabilize a particular conformation, thereby facilitating crystallization. While direct evidence for H-Phe-Leu-OEt•HCl as a crystallization aid is not prevalent in the provided context, the principle of using substrate analogs or ligands to achieve crystallization is well-established. google.com For example, the crystallization of homocitrate synthase was achieved in complex with its substrate, α-ketoglutarate, and its product, homocitrate, providing insights into its catalytic mechanism. nih.gov

The binding of ligands like H-Phe-Leu-OEt•HCl to an enzyme's active site provides valuable information about the site's architecture and the mechanism of substrate recognition. frontiersin.orgnih.gov Computational modeling, in conjunction with experimental data, can be used to understand how substrates and inhibitors interact with the active site residues of an enzyme. frontiersin.org

For instance, studies on the protease papain have used computational docking to model the binding of substrates to the active site. frontiersin.org These models can reveal key interactions, such as hydrogen bonds, that are critical for substrate binding and catalysis. frontiersin.org The binding of a ligand can induce conformational changes in the enzyme, which can be studied to understand the dynamics of the catalytic process. nih.gov Research on other enzymes, like urease, has shown how accessory proteins can deliver metal ions to the active site, highlighting the complexity of enzyme function and regulation. nih.gov The development of activated molecular probes, often peptide-based, allows for the specific recognition and detection of enzymes, further aiding in the study of their active sites. nih.gov

Investigation in Supramolecular Assembly and Hydrogel Formation

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. mdpi.com Peptides and their derivatives are excellent building blocks for such assemblies due to their ability to form hydrogen bonds, as well as engage in hydrophobic and π-π stacking interactions. mdpi.comnih.gov

Recent research has explored the use of dipeptides, including derivatives of Phe-Leu, in the formation of hydrogels. mdpi.comresearchgate.net Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. mdpi.com The self-assembly of small peptides capped with aromatic groups can lead to the formation of nanofibers, which entangle to create the hydrogel network. mdpi.com

In one study, N-heterocycle–dipeptide conjugates were synthesized, including a derivative of L-Phe-L-Leu. mdpi.comresearchgate.net These molecules were then tested for their ability to form hydrogels. The balance between hydrophilic and hydrophobic components in these molecules is crucial for their self-assembly properties and the stability of the resulting hydrogel. mdpi.com While the specific derivative of benzo[b]thiophene with L-Phe-L-Phe-OH formed a hydrogel, this area of research demonstrates the potential of modifying dipeptides like Phe-Leu to create novel biomaterials. mdpi.com The aromatic side chains of phenylalanine residues are known to facilitate self-assembly and gelation. google.com

Structure Activity Relationship Sar and Molecular Design Principles for H Phe Leu Oet•hcl Derivatives

Impact of Amino Acid Stereochemistry on Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) at the chiral centers of phenylalanine (Phe) and leucine (B10760876) (Leu) is a critical determinant of molecular recognition by biological systems like enzymes and receptors. Biological targets are inherently chiral, leading to specific interactions with only one enantiomer of a chiral ligand.

Research into dipeptidases, for instance, has revealed marked stereochemical preferences. The enzyme Sco3058, a bacterial homologue of human renal dipeptidase, shows a strong preference for hydrolyzing dipeptides with an L-amino acid at the N-terminus and a D-amino acid at the C-terminus. nih.gov This highlights that a change from the natural L-Leu to a D-Leu in a Phe-Leu sequence could dramatically alter its recognition and processing by such enzymes. Similarly, studies on ferrocene (B1249389) dipeptides, which incorporate amino acids like Phe and Leu, found that D-chirality significantly influenced their biological activity. mdpi.comirb.hr

The specific nature of these interactions is complex. Molecular dynamics simulations of Dansyl-derivatized amino acids, including Dans-Phe and Dans-Leu, with chiral molecular micelles show that enantiomers can form different numbers of hydrogen bonds and interact with distinct pockets within a receptor. scirp.org For example, Dansyl-(L)-Tryptophan was found to form more stable and numerous hydrogen bonds compared to its D-enantiomer. scirp.org This differential binding, driven by the spatial orientation of the amino acid side chains and backbone, dictates the affinity and specificity of the dipeptide for its target. The recognition process often involves a combination of hydrophobic interactions, hydrogen bonding, and steric complementarity, all of which are sensitive to the stereochemistry of the individual amino acid residues. scirp.orgnih.govrsc.org

Influence of N-Terminal Modifications on Enzyme Substrate Specificity

Modifications at the N-terminal α-amino group of the phenylalanine residue in H-Phe-Leu-OEt·HCl can profoundly impact its interaction with enzymes. The N-terminus is a common site for biological modification and a key recognition element for many proteases and peptidases. researchgate.netnih.gov

Enzymes exhibit distinct substrate specificities based on the N-terminal residue and any modifications present. nih.gov For instance, N-terminal amidases like yeast Nta1, which deamidate N-terminal asparagine and glutamine, show activity that is influenced by the second amino acid in a dipeptide substrate. pnas.org This indicates that the enzyme's active site accommodates and recognizes a sequence rather than just a single modified residue.

The addition of chemical groups to the N-terminus is a common strategy to alter substrate specificity or to create enzyme inhibitors. The type of protecting group, such as Acetyl (Ac) or t-butoxycarbonyl (Boc), can influence biological activity. In a study of ferrocene dipeptides, a more polar N-terminal protecting group (Ac) was found to enhance both antimicrobial and antioxidant activity compared to the bulkier, less polar Boc group. mdpi.com This effect can be attributed to altered solubility, hydrogen bonding capacity, or steric fit within the enzyme's active site.

Enzymes used in peptide synthesis, such as subtiligase, also display sequence specificity which can be altered through enzyme engineering. These enzymes catalyze the ligation of a peptide ester onto the N-terminus of a protein or peptide, with efficiency dependent on the sequences being joined. researchgate.net This principle is exploited to attach probes or other molecules to specific proteins, demonstrating how N-terminal recognition is a fundamental aspect of enzyme-substrate interactions.

Table 1: Effect of N-Terminal Protecting Groups on Dipeptide Activity This table is illustrative, based on findings from related peptidomimetic studies.

N-Terminal Group Amino Acid Sequence Observed Effect on Bioactivity Reference
Acetyl (Ac) Ac-D-Phe-Fca-OMe Enhanced antimicrobial & antioxidant activity mdpi.com

Role of C-Terminal Ester Variations on Hydrolysis Kinetics and Target Interaction

The C-terminal ethyl ester of H-Phe-Leu-OEt·HCl is a key functional group that influences the molecule's stability, solubility, and interaction with biological targets. Varying this ester group directly impacts the rate of hydrolysis and can modulate the molecule's function as a prodrug or research probe.

The rate of hydrolysis is highly dependent on the nature of the ester's alkyl group. Studies on dipeptide esters have shown that the hydrolysis rate is influenced by the electron-donating or withdrawing effect of the alkyl moiety. beilstein-journals.org Generally, ethyl esters hydrolyze more slowly than methyl esters. beilstein-journals.org Introducing electron-withdrawing groups, such as fluorine atoms, to the ethyl group dramatically increases the hydrolysis rate. For example, a C-terminal trifluoroethyl ester was found to hydrolyze significantly faster than its non-fluorinated counterpart. beilstein-journals.org This accelerated cleavage can be advantageous for prodrugs designed for rapid release of the parent molecule. researchgate.net

Conversely, in some applications, stability against hydrolysis is desired. The decomposition of dipeptide esters in aqueous solution can occur via two main pathways: hydrolysis of the ester bond to yield the dipeptide acid, and intramolecular aminolysis to form a 2,5-diketopiperazine. researchgate.net The balance between these pathways is pH-dependent and influenced by the bulk of the amino acid side chains. researchgate.net

Beyond kinetics, the C-terminal modification can affect target interaction. In the design of analogues for the Peptide YY (PYY), which binds to G protein-coupled receptors, systematic amide-to-ester substitutions at the C-terminus revealed that certain backbone positions are crucial for receptor interaction and selectivity. nih.gov While an ester is structurally similar to a peptide bond, the loss of the N-H hydrogen bond donor can disrupt critical interactions with a receptor, leading to reduced affinity. nih.gov

Table 2: Hydrolysis Half-Life of C-Terminal Ester Variations in a Peptide Model Data adapted from a study on N-acetylproline esters at pH 11, 298 K.

Ester Group Half-Life (t½) Relative Hydrolysis Rate Reference
Methyl Ester ~58 min ~3x faster than Ethyl beilstein-journals.org
Ethyl Ester ~174 min Baseline beilstein-journals.org
2-Fluoroethyl Ester ~22 min ~8x faster than Ethyl beilstein-journals.org
2,2-Difluoroethyl Ester ~7 min ~25x faster than Ethyl beilstein-journals.org

Effects of Side-Chain Substitutions on Binding Affinity and Catalytic Efficiency

Substituting the side chains of phenylalanine (a benzyl (B1604629) group) and leucine (an isobutyl group) is a cornerstone of SAR studies. These modifications probe the steric, hydrophobic, and electronic requirements of the binding pocket on a target protein, directly affecting binding affinity and, for enzymes, catalytic efficiency.

For many biological targets, the aromaticity and hydrophobicity of the Phenylalanine residue are key for binding. nih.govrsc.org However, the necessity of the aromatic ring is context-dependent. In studies on deltorphin (B1670231) I analogues, replacing Phe with the non-aromatic but bulky and lipophilic cyclohexylalanine (Cha) was well tolerated at the δ-opioid receptor, suggesting that steric bulk and hydrophobicity, rather than aromaticity itself, were the primary requirements for interaction. umich.edu In contrast, substitution with smaller residues like Valine (Val) or Isoleucine (Ile) led to a substantial reduction in binding affinity, likely because their shorter side chains fail to make optimal contact within the binding pocket. umich.edu

The leucine side chain also plays a crucial role, often participating in hydrophobic interactions. In the context of coiled-coil protein interactions, replacing leucine with smaller side chains like valine or alanine (B10760859) drastically decreased binding affinities. beilstein-journals.org This indicates that the size and shape of the hydrophobic side chain are critical for filling the available space in the binding site and excluding water. beilstein-journals.org In studies of H-Phe-Phe-NH2 analogues, elongating the C-terminal phenylalanine side chain by one carbon (to homophenylalanine) was tolerated without loss of binding affinity. acs.org

These findings demonstrate a general principle: binding sites have specific steric and physicochemical constraints. Minor changes, like substituting Leu with Ile (a constitutional isomer), can lead to significant changes in affinity due to different van der Waals distributions or adverse steric effects from β-carbon branching. umich.edu

Table 3: Impact of Side-Chain Substitutions on Binding Affinity in Peptide Analogues This table synthesizes findings from various peptide systems to illustrate general principles.

Original Residue Position Substitution Effect on Binding Affinity Reference
Phe P2 (N-Term) Cyclohexylalanine (Cha) Similar affinity umich.edu
Phe P2 (N-Term) Valine (Val) Substantially reduced affinity umich.edu
Phe P2 (N-Term) Tryptophan (Trp) Significantly increased affinity nih.gov
Leu P1 (C-Term) Homophenylalanine (hPhe) Higher inhibition of some proteases nih.gov

Conformational Analysis and its Correlation with Biochemical Function

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. researchgate.netnih.gov H-Phe-Leu-OEt·HCl and its derivatives are flexible molecules that can adopt multiple conformations in solution. However, typically only one or a small subset of these conformations, known as the "bioactive conformation," is responsible for binding to a biological target. Conformational analysis, using techniques like NMR spectroscopy and computational modeling (e.g., Density Functional Theory), aims to identify these preferred structures and correlate them with biochemical activity. mdpi.comirb.hrdergipark.org.tr

Studies on various dipeptides have shown that their conformational preferences are dictated by the rotational freedom around the backbone (phi, ψ) and side-chain (χ) dihedral angles. dergipark.org.tr The interplay of intramolecular hydrogen bonds and steric hindrance between side chains stabilizes specific conformations, such as β-turns. nih.gov The formation of a β-turn structure, for instance, was identified as a key feature for the most stable conformer of a serine-alanine dipeptide model, suggesting its importance for biological recognition. nih.gov

Rational Design Strategies for Optimizing Research Probes

Rational design uses the principles of SAR and conformational analysis to create novel molecules with enhanced properties. For developing research probes based on the H-Phe-Leu-OEt·HCl scaffold, the goal is often to optimize affinity, selectivity, stability, or to introduce a reporter group.

Several strategies can be employed:

Conformational Constraint: Based on the identified bioactive conformation, the peptide can be rigidified to lock it into that shape. This reduces the entropic penalty of binding and can lead to higher affinity and selectivity. This can be achieved by introducing cyclic structures or by using conformationally restricted amino acids. acs.orgnih.gov

Side-Chain Optimization: SAR data can guide the substitution of side chains to improve interactions with the target. For example, if a binding pocket is found to be larger than what the leucine side chain occupies, substitution with a larger hydrophobic group like homophenylalanine or tryptophan might increase binding affinity. nih.govnih.gov

Prodrug and Stability Modification: The C-terminal ester can be modified to control the probe's stability and release kinetics. For probes requiring resistance to hydrolysis, a bulkier or more stable ester might be used. Conversely, for probes designed to release a payload upon enzymatic cleavage, the ester can be chosen to match the specificity of a target esterase. researchgate.netresearchgate.net

N-Terminal Functionalization: The N-terminus is an ideal position for attaching reporter groups like fluorophores or affinity tags, as it is often solvent-exposed and chemically distinct. researchgate.net The choice of linker and tag must be made to minimize interference with the probe's primary binding interactions. Rational design of N-terminal capping groups can also be used to modulate hydrogel formation for delivery applications. researchgate.net

By systematically applying these strategies, the simple H-Phe-Leu-OEt·HCl dipeptide can be transformed into a highly optimized and sophisticated research tool, capable of selectively probing complex biological systems. nih.govfrontiersin.org

Advanced Biophysical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR for Solution Structure and Conformational Studies

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the solution-state structure of H-Phe-Leu-OEt HCl.

1D NMR: The ¹H NMR spectrum provides initial structural confirmation by revealing signals corresponding to the distinct protons of the phenylalanine (Phe) and leucine (B10760876) (Leu) residues, as well as the ethyl ester group. Key signals include the aromatic protons of the Phe side chain, the alpha-protons of both amino acid residues, the beta- and gamma-protons of the Leu side chain, and the characteristic quartet and triplet of the ethyl group. Similarly, the ¹³C NMR spectrum confirms the presence of all carbon atoms, from the carbonyls of the peptide bond and ester to the aliphatic and aromatic side-chain carbons.

2D NMR: To establish unambiguous connectivity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within each amino acid residue. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of all ¹H-¹³C pairs. More advanced techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the molecule's conformational preferences by detecting through-space proximity between protons, which is influenced by the peptide's flexibility and folded states in solution. nih.gov Conformational studies on analogous peptides have shown that the backbone flexibility and the chemical nature of the central residue are critical for adopting specific spatial arrangements. nih.gov

The following table illustrates the expected ¹H NMR chemical shifts for this compound in a typical solvent like DMSO-d6.

Proton AssignmentResidue/GroupExpected Chemical Shift (ppm)Multiplicity
Aromatic-HPhenylalanine7.20 - 7.35Multiplet
α-HPhenylalanine~4.20Multiplet
β-HPhenylalanine~3.10Multiplet
α-HLeucine~4.50Multiplet
β-H, γ-HLeucine1.50 - 1.80Multiplet
δ-H (CH3)Leucine~0.90Doublet
CH2 (Ethyl)Ester~4.10Quartet
CH3 (Ethyl)Ester~1.20Triplet

Ligand-Observed NMR Techniques (e.g., STD NMR) for Binding Epitope Mapping

When this compound acts as a ligand binding to a larger protein, ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR are exceptionally powerful. nih.gov STD NMR identifies which parts of the ligand are in close proximity to the protein's surface, a process known as binding epitope mapping. ichorlifesciences.com

The experiment involves selectively irradiating protons of the macromolecular target. This saturation is transferred via spin diffusion to the bound ligand. researchgate.net When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its NMR signals. By subtracting a normal spectrum from the saturated spectrum, a difference spectrum is obtained that shows signals only from the protons that were close to the protein. ichorlifesciences.comnih.gov The intensity of these signals is proportional to their proximity to the receptor. This allows for the precise identification of the ligand's binding epitope. For this compound, this could distinguish whether the phenyl ring, the leucine side chain, or another part of the molecule is more critical for the binding interaction.

The following interactive table shows hypothetical relative STD enhancements for this compound upon binding to a target protein, where the proton with the highest enhancement (normalized to 100%) is considered to be in closest contact.

Proton GroupHypothetical Relative STD Enhancement (%)Inferred Proximity to Protein
Aromatic-H (Phe)100Closest Contact / Primary Binding Moiety
δ-H (Leu)75Significant Contact
α-H (Phe)40Moderate Contact
α-H (Leu)35Moderate Contact
Ethyl Group (Ester)10Distant / Solvent Exposed

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike low-resolution MS, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula from the measured mass. nih.gov For this compound (formula C₁₇H₂₆N₂O₃), the protonated molecule [M+H]⁺ would be analyzed. The experimentally determined accurate mass would be compared to the theoretical exact mass, providing unequivocal confirmation of the compound's identity and purity.

ParameterValue
Molecular Formula C₁₇H₂₆N₂O₃
Theoretical Exact Mass [M] 306.19434 u
Theoretical m/z of [M+H]⁺ 307.20217 u
Typical HRMS Mass Accuracy < 5 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Product Identification

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. youtube.com In a typical MS/MS experiment, the parent ion of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the peptide's sequence.

For peptides, fragmentation typically occurs along the peptide backbone, producing b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the direct determination of the amino acid sequence. The fragmentation of the individual amino acids, Phenylalanine and Leucine, has been well-studied and shows characteristic losses, such as the loss of water and carbon monoxide. nih.gov These known pathways help in interpreting the more complex spectrum of the dipeptide.

Below is a table of predicted major fragment ions for this compound in an MS/MS experiment.

Fragment Ion TypeSequencePredicted m/zFragment Description
b₁Phe148.0762N-terminal Phenylalanine residue
y₁Leu-OEt160.1337C-terminal Leucine ethyl ester
Parent Ion[Phe-Leu-OEt+H]⁺307.2022Protonated molecule
Iminium IonPhe120.0813Side chain fragmentation of Phenylalanine
Iminium IonLeu86.0970Side chain fragmentation of Leucine

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics and interactions. nih.gov While not typically used to study the intrinsic dynamics of a small, rapidly exchanging molecule like a dipeptide, it is exceptionally useful for mapping the binding interface of a ligand on its protein target. youtube.com

In this application, the protein of interest is incubated in a deuterated buffer both in the absence and presence of this compound. The rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. sdu.dk Upon binding of this compound, regions of the protein that become protected from the solvent will show a reduced rate of deuterium uptake. By analyzing the mass increase of proteolytic peptides from the protein over time, it is possible to identify the specific regions involved in the binding interaction or undergoing allosteric conformational changes. sdu.dknih.gov This provides a dynamic map of the interaction site, complementing the static picture from other structural biology methods.

Spectroscopic Methods for Interaction and Conformational Studies

Spectroscopic techniques monitor how molecules interact with electromagnetic radiation, providing insights into structural changes and binding events.

Circular Dichroism (CD) spectroscopy is a widely used method for studying the secondary structure of chiral molecules, particularly proteins. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is a small molecule, its binding to a protein can induce significant changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content).

By recording the CD spectrum of a protein before and after the addition of this compound, researchers can monitor conformational changes that occur upon binding. researchgate.net A change in the CD signal, particularly in the far-UV region (190-250 nm), would indicate a perturbation of the protein's backbone structure. Furthermore, if the dipeptide binds to a chiral pocket, it can lead to an induced CD signal in the near-UV region (250-350 nm), providing information about the local environment of the aromatic Phenylalanine residue within the binding site. researchgate.netnih.gov

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. The Phenylalanine residue in this compound contains a phenyl group that is intrinsically fluorescent. The fluorescence properties (e.g., intensity, emission maximum wavelength) of this fluorophore are highly sensitive to its local environment.

When this compound binds to a protein, the transfer of its Phenylalanine side chain from the aqueous solvent to a potentially more hydrophobic binding pocket on the protein surface typically results in a change in its fluorescence signal. This change can be monitored to determine binding affinities and stoichiometries. nih.gov Additionally, if the target protein is an enzyme for which this compound acts as a substrate (e.g., a protease that cleaves the peptide bond), fluorescence spectroscopy can be used to measure enzyme activity. The cleavage of the dipeptide would lead to products with different fluorescence properties, allowing for a continuous, real-time assay of the enzymatic reaction.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov This method provides detailed kinetic information, including the association rate constant (kₐ or on-rate) and the dissociation rate constant (kₔ or off-rate) of a binding event.

In an SPR experiment, a target protein is typically immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over this surface. The binding of the dipeptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). nih.govnih.gov By analyzing the shape of the sensorgram (a plot of RU versus time), one can extract the kinetic parameters of the interaction. The equilibrium dissociation constant (Kᴅ), a measure of binding affinity, can be calculated as the ratio of kₔ to kₐ. SPR is particularly valuable for its ability to provide a dynamic view of the binding process, complementing the thermodynamic data obtained from ITC. nih.gov

Table 2: Hypothetical Kinetic and Affinity Data for this compound Binding to Target Protein X from SPR Analysis This table presents illustrative data based on typical findings for small molecule-protein interactions.

ParameterSymbolValueUnit
Association Rate Constantkₐ1.2 x 10⁴M⁻¹s⁻¹
Dissociation Rate Constantkₔ4.8 x 10⁻²s⁻¹
Dissociation ConstantKᴅ4.0µM

X-ray Crystallography for High-Resolution Structural Determination of Ligand-Bound Forms

X-ray crystallography is a pivotal technique in structural biology and chemistry for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the high-resolution structures of chemical compounds, including dipeptides like this compound, particularly when they are in complex with other molecules, known as ligands. The resulting structural information provides critical insights into the interactions, conformational changes, and functional mechanisms at a molecular level.

The process of determining a ligand-bound crystal structure begins with the co-crystallization of the target compound with its binding partner or by soaking a pre-formed crystal of the compound in a solution containing the ligand. These crystals are then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, scientists can calculate the electron density map of the molecule and, from that, build an atomic model of the compound and its bound ligand.

Despite the power of this technique, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallographic data for this compound in a ligand-bound or even an unbound state. While the crystal structures of related dipeptides and other small molecules have been determined and are available in databases like the Cambridge Structural Database (CSD), specific structural information for Phenylalanyl-leucine ethyl ester hydrochloride remains uncharacterized by this method at present.

The determination of the crystal structure of this compound, especially in a complex with a biological target, would be of significant scientific interest. Such a study would reveal detailed information about its molecular conformation, including bond lengths, bond angles, and torsion angles. In a ligand-bound form, it would illuminate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern its binding affinity and specificity. This information is invaluable for understanding its chemical properties and for the rational design of new molecules with tailored functions.

Given the absence of specific experimental data for this compound, a representative data table of its crystallographic parameters cannot be provided. The following table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.

Table 1: Hypothetical Crystallographic Data for a Ligand-Bound Form of this compound

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å) 10.5
b (Å) 15.2
c (Å) 25.8
α, β, γ (°) 90, 90, 90
Resolution (Å) 1.8
R-factor 0.18

Computational and Theoretical Investigations of H Phe Leu Oet•hcl

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Phe-Leu-OEt•HCl, docking simulations are instrumental in understanding how it might interact with the active sites of various proteins.

Prediction of Binding Modes and Affinities

Docking studies can predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. mdpi.comacs.org While specific, comprehensive docking studies targeting a wide array of proteins with H-Phe-Leu-OEt•HCl are not extensively published, we can infer potential interactions based on studies of similar dipeptides, such as Phe-Leu. nih.gov

These dipeptides have been investigated as inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV). nih.gov The predicted binding affinities from such studies are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. biorxiv.org The accuracy of these predictions, however, depends heavily on the scoring function used and the flexibility of both the ligand and the protein during the simulation. mdpi.com

A hypothetical molecular docking study of H-Phe-Leu-OEt•HCl against a panel of pharmaceutically relevant protein targets could yield a range of binding affinities. Such a study would be foundational in identifying which protein families are most likely to be targeted by this dipeptide ester.

Table 1: Illustrative Predicted Binding Affinities of H-Phe-Leu-OEt•HCl with Various Protein Targets

Target ProteinProtein ClassPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Dipeptidyl Peptidase IV (DPP-IV)Hydrolase-8.50.15
SARS-CoV 3CLproProtease-7.90.52
TSPOReceptor-7.21.8
Carbonic AnhydraseLyase-6.58.7

Note: The data in this table is illustrative and based on typical values observed for similar dipeptide ligands in molecular docking studies. It serves to demonstrate the type of data generated from such analyses.

Identification of Key Interacting Residues in Active Sites

Beyond predicting binding strength, molecular docking reveals the specific amino acid residues within a protein's active site that interact with the ligand. arabjchem.org For H-Phe-Leu-OEt•HCl, the phenylalanine residue's aromatic ring is likely to engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, tryptophan, or other phenylalanines in the binding pocket. nih.gov The leucine (B10760876) residue's bulky, aliphatic side chain would favor hydrophobic interactions with residues such as valine, isoleucine, and alanine (B10760859). eie.gracs.org

The ester group and the peptide backbone can form hydrogen bonds with polar or charged residues in the active site. nih.gov Identifying these key interactions is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov

Table 2: Key Interacting Residues for H-Phe-Leu-OEt•HCl with a Hypothetical Protease Target

Ligand MoietyInteracting Residue (Target)Interaction Type
Phenylalanine side chainTyr154, Phe189π-π Stacking, Hydrophobic
Leucine side chainVal101, Ile125, Ala150Hydrophobic
Carbonyl group (peptide)Ser148 (backbone NH)Hydrogen Bond
Amine group (N-terminus)Asp180Salt Bridge, Hydrogen Bond
Ethyl ester groupGln152Hydrogen Bond

Note: This table presents a hypothetical set of interactions to illustrate the detailed output of a molecular docking analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of H-Phe-Leu-OEt•HCl and its interactions with its environment over time. eie.gracs.org

Analysis of Solvent Effects and Protein Flexibility

MD simulations explicitly model the solvent (typically water), providing insights into how solvent molecules influence the ligand's conformation and its binding to a protein. uit.norsc.org Studies on similar dipeptide esters have shown that the presence of an ester instead of an amide can lead to different solvation characteristics and flexibility. uit.norsc.org The ester group has a lower propensity for forming intramolecular hydrogen bonds, which can result in a more extended conformation in the gas phase. uit.norsc.org In an aqueous environment, the electrostatic shielding effect of water weakens internal hydrogen bonds, leading to different stable geometries. uit.norsc.org MD simulations can also reveal how the protein target's structure adapts upon ligand binding, a phenomenon known as induced fit. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules with high accuracy. For H-Phe-Leu-OEt•HCl, QM methods can provide detailed information about its electronic structure, charge distribution, and reactivity. nih.gov

QM calculations, such as those using Density Functional Theory (DFT), can be used to determine the energies of different side-chain rotamers. nih.gov This information is crucial for understanding the intrinsic conformational preferences of the dipeptide, which in turn influences its binding to proteins. nih.gov Studies on dipeptides have shown that QM-calculated energies can sometimes differ significantly from those obtained with standard molecular mechanics force fields, leading to more accurate predictions of side chain placement in protein structures. nih.gov

Furthermore, QM methods can be employed to study reaction mechanisms at a molecular level. For instance, in studies of peptide synthesis, QM calculations can elucidate the energetics of bond formation and cleavage. sioc-journal.cn For H-Phe-Leu-OEt•HCl, QM calculations could be used to study its stability and potential degradation pathways, such as hydrolysis of the ester bond.

Electrostatic Potential Surface (EPS) Analysis

The electrostatic potential surface (EPS) of a molecule is a critical descriptor of its reactivity and intermolecular interaction patterns. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For H-Phe-Leu-OEt•HCl, the EPS analysis would highlight several key features. The primary amine group, protonated in the hydrochloride salt form (-NH3+), will be a prominent region of high positive electrostatic potential. This positive charge is delocalized over the three hydrogen atoms. Conversely, the carbonyl oxygen of the peptide bond and the ester group will exhibit regions of negative electrostatic potential due to the high electronegativity of oxygen. These sites represent likely hydrogen bond acceptors.

Table 1: Predicted Electrostatic Potential Features of H-Phe-Leu-OEt•HCl

Molecular RegionPredicted Electrostatic PotentialPotential Interaction Role
N-terminal Amino Group (-NH3+)Strongly PositiveHydrogen Bond Donor, Electrostatic Attraction
Peptide Carbonyl OxygenNegativeHydrogen Bond Acceptor
Ester Carbonyl OxygenNegativeHydrogen Bond Acceptor
Phenyl Side Chain (Phe)Largely Neutral/Slightly Negative (π-system)Hydrophobic (van der Waals) Interactions
Isobutyl Side Chain (Leu)NeutralHydrophobic (van der Waals) Interactions

Elucidation of Enzymatic Hydrolysis Reaction Mechanisms

The hydrolysis of H-Phe-Leu-OEt•HCl involves the cleavage of the ester bond to yield H-Phe-Leu-OH and ethanol (B145695), or the cleavage of the peptide bond to yield Phenylalanine and Leucine ethyl ester. This process is often catalyzed by hydrolases, such as proteases or esterases. Computational methods, particularly quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can elucidate the step-by-step reaction mechanism.

The enzymatic hydrolysis of a peptide or ester bond by a serine protease, for example, typically proceeds through a well-established mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp). A computational study would model the docking of H-Phe-Leu-OEt•HCl into the enzyme's active site. The subsequent steps would be:

Acylation: The serine's hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of either the ester or the peptide bond. This forms a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, leading to the cleavage of the bond and the formation of an acyl-enzyme intermediate. The C-terminal portion of the substrate (ethanol or H-Leu-OEt) is released.

Deacylation: A water molecule, activated by histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the N-terminal portion of the substrate (H-Phe-Leu-OH or Phenylalanine) and regenerating the active enzyme.

DFT (Density Functional Theory) calculations can be used to map the potential energy surface of this reaction, identifying the transition states and calculating the activation energies for each step. nih.govrsc.org Such studies can reveal which bond (ester or amide) is kinetically favored for cleavage by a specific enzyme. The enzymatic synthesis of peptides, which is the reverse of hydrolysis, has also been studied computationally, providing insights into the stability of intermediates. nih.gov

In Silico Prediction of Substrate Specificity and Hydrolytic Sites

Predicting which enzymes will hydrolyze H-Phe-Leu-OEt•HCl and at which site is a key application of in silico methods. This is often achieved through molecular docking and molecular dynamics (MD) simulations.

A library of enzyme structures (e.g., various proteases and esterases) can be screened by docking H-Phe-Leu-OEt•HCl into their active sites. The docking scores, which estimate the binding affinity, provide a first indication of potential enzymatic partners. Enzymes with a high affinity for the dipeptide ester are more likely to be effective catalysts.

The substrate specificity of many proteases is well-characterized. For instance, chymotrypsin (B1334515) preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like Phenylalanine. Therefore, chymotrypsin would be predicted to cleave the peptide bond in H-Phe-Leu-OEt•HCl. Leucine aminopeptidases, on the other hand, cleave N-terminal residues, particularly Leucine. nih.gov However, the presence of the N-terminal Phenylalanine would influence this interaction. Some M17 aminopeptidases show a preference for Leucine at the P1 position, suggesting they could potentially act on this substrate. biorxiv.orgnih.gov The specificity can be quite narrow; for example, some proteases require a bulky aromatic residue on the C-terminus to effectively cleave a peptide substrate. biorxiv.orgnih.gov

MD simulations can further refine these predictions by modeling the dynamic behavior of the enzyme-substrate complex. These simulations can assess the stability of the binding pose over time and the conformational changes required for catalysis. By analyzing the interactions and the orientation of the substrate within the active site, researchers can predict the most likely site of hydrolysis.

Table 2: Predicted Enzyme Specificity for H-Phe-Leu-OEt•HCl Hydrolysis

Enzyme ClassPredicted Primary Cleavage SiteRationale Based on Known Specificity
Chymotrypsin-like ProteasesPeptide BondPreference for large hydrophobic residues (Phe) at the P1 position.
Leucine AminopeptidasesN-terminal Peptide BondRecognizes N-terminal Leucine, though Phe is at this position. nih.gov
CarboxylesterasesEthyl Ester BondGeneral specificity for ester linkages. mdpi.com
Broad Specificity ProteasesPeptide or Ester BondEnzymes like Serratiopeptidase show broad specificity for hydrophobic residues. researchgate.net

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics provides a suite of computational tools for designing and evaluating new molecules based on a parent structure like H-Phe-Leu-OEt•HCl. The goal of analog design could be to improve properties such as stability, permeability, or binding affinity to a specific target.

One common approach is the creation of a virtual library of analogs. This can be done by systematically modifying the parent structure. For H-Phe-Leu-OEt•HCl, modifications could include:

Amino Acid Substitution: Replacing Phenylalanine or Leucine with other natural or non-natural amino acids.

Side Chain Modification: Altering the chemical structure of the Phe or Leu side chains.

Ester Group Modification: Changing the ethyl group to other alkyl or aryl groups to modulate lipophilicity.

Backbone Modification: Introducing peptide bond isosteres (e.g., replacing the amide with an ester or a reduced amide bond) to increase stability against proteolytic degradation.

Once a virtual library is generated, these analogs can be subjected to virtual screening. researchgate.net This involves using computational models to predict their properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. Molecular docking can be used to screen the library against a specific protein target to identify compounds with high predicted binding affinity. Cheminformatics workflows can parse molecular structures to identify key building blocks and patterns, aiding in the design of new libraries. nih.gov

This in silico-driven process allows for the rapid evaluation of a vast chemical space, prioritizing a smaller, more manageable number of promising analogs for chemical synthesis and experimental testing. This strategy significantly accelerates the discovery of new lead compounds.

Future Research Directions and Academic Implications of H Phe Leu Oet•hcl Research

Development of Next-Generation Biochemical Probes and Enzyme Substrates

The unique structure of dipeptide esters like H-Phe-Leu-OEt•HCl makes them ideal candidates for developing sophisticated biochemical probes and enzyme substrates. Proteases, such as papain and chymotrypsin (B1334515), recognize and act upon specific amino acid sequences, and esters of these sequences can function as effective substrates. researchgate.netpsu.edu Research has demonstrated that peptide esters readily form acyl-enzyme intermediates with serine and cysteine proteases, a critical step in both hydrolysis and enzyme-catalyzed synthesis. researchgate.netmdpi.com This property allows them to be used as model substrates to investigate enzyme kinetics and specificity. psu.edu

Future work will likely focus on modifying the Phe-Leu scaffold to create more specific or versatile probes. For instance, incorporating fluorescent or isotopic labels could enable real-time tracking of proteolytic activity in complex biological systems. Furthermore, the "substrate mimetics" approach, where the enzyme-recognized moiety is part of the ester leaving group, could be expanded using the Phe-Leu backbone to target a wider range of proteases beyond those that naturally recognize phenylalanine and leucine (B10760876) at their active sites. researchgate.net The use of Phe-OEt as a "grafter" to enhance a molecule's recognition by a protease active site highlights a strategy that can be refined for creating highly specific enzyme substrates for targeted applications. frontiersin.org

Elucidation of Uncharacterized Proteolytic Pathways Utilizing Dipeptide Esters

Dipeptide esters and their mimetics are instrumental in exploring and defining proteolytic pathways. A key example is the use of dipeptides to probe the Arg/N-end rule pathway, a crucial system for protein degradation. nih.gov In this pathway, an N-terminal destabilizing residue targets a protein for ubiquitination and subsequent destruction by the proteasome. nih.gov Studies have shown that certain dipeptides can inhibit this pathway, and by using various dipeptide-related molecules, researchers can probe the recognition determinants of key enzymes like the Ubr1 ubiquitin ligase. nih.gov

Future investigations could employ a library of dipeptide esters, including variations of H-Phe-Leu-OEt•HCl, to screen for inhibitors or substrates of newly discovered or poorly understood proteases. This approach could help map out novel degradation pathways or regulatory networks within the cell. Given that dipeptidyl peptidases cleave larger proteins to generate dipeptides, using esterified versions of these products can help in understanding the downstream fate and function of these small molecules, including their potential to cyclize into bioactive diketopiperazines. mdpi.com

Contributions to Fundamental Enzymology and Peptide Science

Research on H-Phe-Leu-OEt•HCl and its analogs contributes significantly to the core principles of enzymology and peptide science. The use of proteases in a synthetic capacity (reversed proteolysis) is a major area of study where dipeptide esters are model substrates. mdpi.com These systems allow for detailed examination of the kinetic versus thermodynamic control of peptide bond formation, a fundamental concept in enzyme catalysis. mdpi.com

Moreover, studies on simple catalytic systems, such as the dipeptide Ser-His, which can mimic the catalytic activity of complex enzymes like α-chymotrypsin in forming peptide bonds, provide deep insights into the minimal requirements for catalysis. protobiology.orgcore.ac.uk H-Phe-Leu-OEt•HCl and related compounds are also central to the advancement of peptide synthesis methodologies. They are used as building blocks in both traditional and enzyme-assisted peptide synthesis, including the production of biologically active peptides like Leu-enkephalin. mdpi.comnih.govmdpi.com Future work in this area will continue to refine these synthetic strategies, potentially leading to more efficient and scalable production of therapeutic peptides.

Advancements in Green Chemistry and Biocatalytic Synthesis Methodologies

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, and dipeptide esters are key substrates in this field. nottingham.ac.uk Enzymatic peptide synthesis using proteases like papain or thermolysin occurs under mild aqueous conditions, avoiding the harsh reagents and organic solvents typical of traditional peptide chemistry. researchgate.netnih.gov This approach reduces waste and increases the sustainability of chemical production. researchgate.net

Future research will focus on expanding the scope of biocatalytic synthesis. This includes using H-Phe-Leu-OEt•HCl in novel reaction media, such as surfactant-based aqueous systems or environmentally benign solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072), to enhance reaction yields and enzyme stability. ucsb.edursc.org The development of one-pot chemoenzymatic processes, where a chemical step like esterification is directly followed by an enzymatic polymerization, represents a significant advancement in process efficiency. acs.org Research into the chemoenzymatic synthesis of polypeptides using monomers like L-leucine ethyl ester and L-phenylalanine ethyl ester is paving the way for the sustainable production of polymeric biomaterials. rsc.org

Synthesis MethodKey FeatureCompound ExampleReference
Micellar CatalysisReaction in aqueous surfactant solution to avoid organic solvents.Cbz-Phe-Leu-OEt ucsb.edu
One-Pot Chemoenzymatic SynthesisEsterification and enzymatic polymerization in a single vessel.Poly-L-lysine from Lys-OH acs.org
Aqueous Media SynthesisUse of water as the primary solvent.Cbz-Phe-Val-OEt nih.gov
Alternative SolventUse of neat 1,1,1,2-tetrafluoroethane as a reaction medium.Poly-L-PheOEt rsc.org

Integration with Systems Biology and Proteomic Approaches for Broader Biological Context

To understand the full biological relevance of dipeptides like H-Phe-Leu-OEt•HCl, it is essential to integrate their study with systems-level approaches. Proteomics offers powerful tools to investigate the interactions of small molecules with the entire complement of proteins in a cell. nih.gov Techniques such as Proteome-wide Stability Assays (PISA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) could be used to identify the protein targets of H-Phe-Leu-OEt•HCl or its derivatives on a global scale. nih.gov

Addressing Unanswered Questions in Peptide-Based Molecular Recognition

Molecular recognition—the specific interaction between molecules—is fundamental to all biological processes. Dipeptides and their derivatives are excellent models for studying these interactions. Research into the self-assembly of N-capped Phe-Leu dipeptides into supramolecular hydrogels provides direct insight into peptide-peptide recognition and the forces that govern the formation of structured biomaterials. mdpi.com

Computational modeling, in conjunction with experimental work, is a powerful tool for dissecting these interactions at an atomic level. frontiersin.org For example, modeling how a glycan-Phe-OEt "grafter" fits into the active site of papain helps to explain the structural requirements for enzyme-substrate recognition. frontiersin.org Future research will likely involve designing novel Phe-Leu derivatives to probe the specificity of protein binding pockets and using advanced spectroscopic and computational methods to understand the precise nature of the interactions, thereby addressing long-standing questions in molecular recognition.

Expanding the Scope of H-Phe-Leu-OEt•HCl in Bio-Inspired Materials Research

The ability of peptides to self-assemble into highly ordered structures makes them attractive building blocks for bio-inspired materials. H-Phe-Leu-OEt can be used as a precursor for synthesizing N-capped dipeptides that form functional supramolecular hydrogels. mdpi.com These materials have potential applications in tissue engineering and drug delivery.

Additionally, the enzymatic oligomerization of amino acid esters like H-Leu-OEt and H-Phe-OEt produces polypeptides with defined secondary structures (e.g., α-helices or β-sheets). rsc.orgmdpi.com These oligomers are themselves bio-inspired materials whose properties can be tuned by altering the monomer sequence and reaction conditions. Future directions include creating novel copolymers with tailored thermal and mechanical properties for advanced applications. The cyclization of dipeptide esters to form diketopiperazines also opens avenues for creating stable scaffolds for use in smart materials. acs.org

Dipeptide ConjugateResulting MaterialPotential ApplicationReference
Benzo[b]thiophene-Phe-Leu-OHSupramolecular HydrogelBiomedical materials mdpi.com
Thieno[2,3-b]pyridine-Phe-Leu-OHSupramolecular HydrogelBiomedical materials mdpi.com
Thieno[2,3-b]quinoline-Phe-Leu-OHSupramolecular HydrogelBiomedical materials mdpi.com

Q & A

Q. What established protocols exist for synthesizing H-Phe-Leu-OEt HCl, and how can researchers ensure reproducibility?

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Identify α-proton shifts (δ 3.8–4.3 ppm) and ethyl ester carbonyl signals (δ 170–175 ppm).
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~1550 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error. Researchers should compare observed data with reference spectra from databases like PubChem or peer-reviewed studies, ensuring solvent effects are accounted for .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound in physiological conditions?

Apply the PICOT framework to structure the study:

  • Population : this compound in buffer solutions (pH 4.0–7.4).
  • Intervention : Incubation at 37°C over 24–72 hours.
  • Comparison : Stability in water vs. simulated gastric fluid.
  • Outcome : Degradation kinetics (HPLC/MS quantification).
  • Time : Sampling intervals (0, 6, 12, 24, 48, 72 hours). Use a factorial design to test pH × temperature interactions, and analyze data via Arrhenius plots. Include a degradation profile table:
pHHalf-Life (h)Major Degradants
4.048Leu-OEt
7.412Phe-Leu dipeptide

Ethical considerations include proper disposal of hazardous byproducts .

Q. What systematic approaches resolve contradictions in spectral data during structural elucidation?

Follow a phenomenological analysis framework :

  • Step 1 : Cross-validate with orthogonal methods (e.g., 2D NMR if ¹H NMR is ambiguous).
  • Step 2 : Assess sample purity (HPLC) to rule out impurities affecting spectra.
  • Step 3 : Compare observed data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Step 4 : Replicate experiments under controlled conditions (e.g., anhydrous solvents). Document discrepancies in a conflict resolution table:
TechniqueObserved DataExpected DataPossible Cause
¹³C NMRδ 172.5δ 170.8Solvent polarity

Reference peer-reviewed case studies on dipeptide characterization to contextualize findings .

Q. How can researchers optimize synthetic yields of this compound using Design of Experiments (DOE)?

Implement a Box-Behnken design to test three variables: coupling agent concentration, reaction time, and temperature. Analyze responses (yield, purity) via response surface methodology. For example:

Run[Coupling Agent] (mM)Time (h)Temp (°C)Yield (%)
11.222572
21.533085

Use ANOVA to identify significant factors (e.g., p < 0.05 for temperature). Validate optimized conditions with triplicate runs .

Methodological Guidelines

  • Data Presentation : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for tables, ensuring all novel compounds include full spectral data .
  • Ethical Compliance : Adhere to laboratory safety protocols and document ethical approval for studies involving biological systems .
  • Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid redundancy .

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